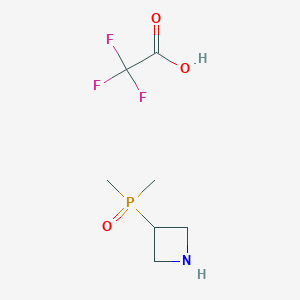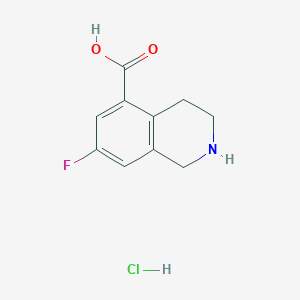
1-(2-Chloropropanoyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoyl)imidazolidin-2-one is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a chlorinated propanoyl group attached to an imidazolidinone ring .
Vorbereitungsmethoden
The synthesis of 1-(2-Chloropropanoyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Chloropropanoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropanoyl)imidazolidin-2-one is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-(2-Chloropropanoyl)imidazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorinated propanoyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The imidazolidinone ring can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloropropanoyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(2-Bromopropanoyl)imidazolidin-2-one: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(2-Iodopropanoyl)imidazolidin-2-one: Contains an iodine atom, making it more reactive in certain substitution reactions.
1-(2-Fluoropropanoyl)imidazolidin-2-one: The fluorine atom can significantly alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-chloropropanoyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYGXVFGPOPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2959955.png)


![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)


![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B2959968.png)
